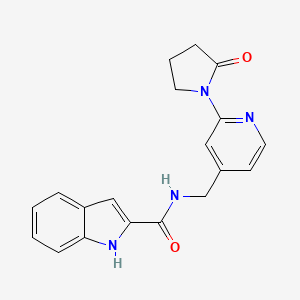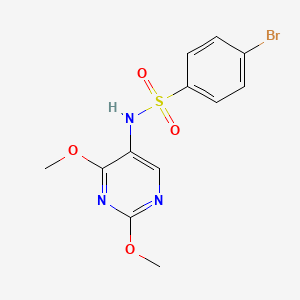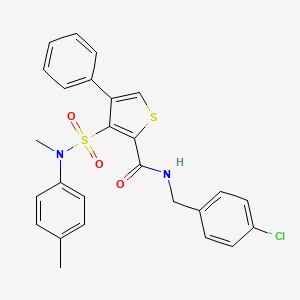
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, an indole group, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) linked together .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and indole rings are aromatic and planar, while the pyrrolidin-1-yl group is a saturated five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring in this compound serves as a valuable scaffold for designing bioactive molecules. Medicinal chemists often exploit the following features:
- Pseudorotation : The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Antitumor Agents
The pyrrolidine-2-one scaffold appears frequently in antitumor compounds. Researchers have synthesized derivatives with promising antitumor activity, demonstrating the potential of this structural motif .
Antimicrobial and Anticancer Drug Resistance
Efforts have been made to study the pharmacological activities of newly synthesized derivatives containing the pyrrolidine ring. These investigations aim to combat drug resistance in pathogens and cancer cells .
Organic Synthesis
The compound’s unique structure makes it valuable for organic synthesis. Researchers utilize it as a versatile building block in the creation of novel molecules.
Enantioselective Protein Binding
Due to the stereoisomers and spatial orientation of substituents, different binding modes occur with enantioselective proteins. Understanding these interactions is crucial for drug design .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could focus on optimizing its synthesis and studying its properties .
Propiedades
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-6-3-9-23(18)17-10-13(7-8-20-17)12-21-19(25)16-11-14-4-1-2-5-15(14)22-16/h1-2,4-5,7-8,10-11,22H,3,6,9,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOHSMJIUIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)


![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)
![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)
![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)





![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)